BQR-695

Antimalarial Drug Discovery Parasite Kinase Targeting PI4KIIIβ Inhibition

BQR-695 (NVP-BQR695) is the definitive PI4KIIIβ chemical probe for malaria drug discovery. With 23-fold species selectivity favoring the Plasmodium ortholog (IC50=3.5 nM vs. human 80 nM) and >100-fold selectivity over class I/III PI3K isoforms, it eliminates the confounding off-target effects seen with PIK-93 or BEZ235. Documented absence of RBC cytotoxicity and cross-resistance validation with imidazopyrazine-resistant strains establish it as the benchmark reference inhibitor for PI4K-dependent phenotypic assays, HTS Z'-factor validation, and target engagement studies using the GFP-PHOsh2 PI4P biosensor. Crystal structure solved at 3.2 Å resolution supports structure-based drug design campaigns.

Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
Cat. No. B606332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQR-695
SynonymsNVP-BQR695;  NVP-BQR-695;  NVP-BQR 695;  BQR695;  BQR-695;  BQR 695.
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyLYPCULYCGFOIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BQR-695 (NVP-BQR695) for Antimalarial Research: PI4KIIIβ Inhibitor Procurement Specification Guide


BQR-695 (NVP-BQR695) is a quinoxaline-based small molecule inhibitor targeting phosphatidylinositol 4-kinase III beta (PI4KIIIβ). It demonstrates sub-micromolar potency against the human enzyme (IC50 = 80–90 nM) and substantially higher potency against the Plasmodium vivax ortholog (IC50 = 3.5 nM) [1]. As a selective PI4K inhibitor, BQR-695 displays over 100-fold selectivity against class I and class III PI3K isoforms , establishing it as a valuable chemical probe for studying PI4K-dependent parasite biology and for validating PI4K as a therapeutic target in malaria drug discovery programs.

Why Pan-PI3K Inhibitors or Broad-Spectrum PI4K Inhibitors Cannot Substitute for BQR-695 in Plasmodium Research


Substituting BQR-695 with a generic PI4K inhibitor such as PIK-93 or a pan-PI3K inhibitor such as BEZ235 introduces confounding variables that compromise experimental interpretability in antimalarial studies. PIK-93 exhibits significant cross-reactivity with PI3Kα (IC50 = 39 nM) and PI3Kγ (IC50 = 16 nM) , while BEZ235 potently inhibits all class I PI3K isoforms and mTOR (IC50 = 4–75 nM) . Such broad kinase inhibition obscures whether observed antiparasitic effects arise from PI4K inhibition or off-target modulation of host cell PI3K/mTOR signaling. Furthermore, compounds like KDU691 that also target Plasmodium PI4K lack the well-characterized selectivity profile (>100-fold over PI3K isoforms) and cross-resistance validation with imidazopyrazine-resistant strains that BQR-695 provides as a benchmark tool compound . For researchers requiring unambiguous target engagement data, BQR-695's documented selectivity and parasite-specific potency enable clean interpretation of PI4K-dependent phenotypes in Plasmodium biology.

Quantitative Differentiation Evidence for BQR-695: Comparative IC50 Data vs. Plasmodium and Human PI4KIIIβ Orthologs


Species-Selective PI4KIIIβ Inhibition: 23-Fold Higher Potency Against Plasmodium Ortholog

BQR-695 exhibits pronounced species selectivity for the Plasmodium PI4KIIIβ ortholog over the human enzyme. In direct enzymatic assays measuring inhibition of recombinant PI4KIIIβ variants, BQR-695 demonstrates a 23-fold potency shift favoring the parasite target [1]. This differential establishes a therapeutic window for parasite-selective inhibition not achievable with non-selective PI4K inhibitors such as PIK-93, which shows comparable potency against human PI4KIIIβ (IC50 = 19 nM) and PI3K isoforms without species-level discrimination . For comparison, the pan-PI3K/mTOR inhibitor BEZ235 exhibits IC50 values of 4–75 nM across human PI3K isoforms with no reported selectivity for parasite kinases .

Antimalarial Drug Discovery Parasite Kinase Targeting PI4KIIIβ Inhibition

Kinome-Wide Selectivity: >100-Fold Selectivity for PI4KIIIβ Over Class I and Class III PI3K Isoforms

BQR-695 exhibits >100-fold selectivity for PI4KIIIβ over all other class I and class III PI3K isoforms in kinase selectivity profiling . In contrast, PIK-93, a commonly used PI4K inhibitor, inhibits PI3Kγ with an IC50 of 16 nM and PI3Kα with an IC50 of 39 nM—values comparable to or exceeding its potency against PI4KIIIβ (IC50 = 19 nM) . The dual PI3K/mTOR inhibitor BEZ235 potently inhibits p110α (4 nM), p110γ (5 nM), p110δ (7 nM), p110β (75 nM), and mTOR (6–21 nM), offering no selectivity for PI4K over PI3K or mTOR . BQR-695's selectivity window enables unambiguous attribution of phenotypic effects to PI4KIIIβ inhibition, a critical requirement for target validation studies and chemical probe qualification.

Kinase Selectivity Profiling Chemical Probe Validation Off-Target Risk Assessment

Plasmodium falciparum Blood-Stage Growth Inhibition: EC50 of 18 nM Against 3D7 Strain

BQR-695 inhibits the growth of chloroquine-sensitive P. falciparum 3D7 blood-stage parasites with an EC50 of 18 nM as determined by SYBR Green I-based viability assay . In parallel assays, BQR-695 induces schizont-stage arrest and parasite death with an IC50 of approximately 70 nM [1]. For contextual comparison, KDU691, another Plasmodium PI4K inhibitor, exhibits IC50 values of 61 nM against liver schizonts and 180 nM against hypnozoites in P. cynomolgi models [2]. While direct head-to-head comparative data in identical assay systems are not available, BQR-695's 18 nM EC50 in the standard 3D7 SYBR Green assay provides a quantitative benchmark for antimalarial potency that exceeds typical screening hit thresholds (typically 1–10 μM).

Asexual Blood-Stage Parasite Assay P. falciparum Viability SYBR Green I Assay

Absence of Cytotoxicity in Mature Human Red Blood Cells at Antiparasitic Concentrations

BQR-695 demonstrates no evidence of toxicity against mature human red blood cells (RBCs) at concentrations sufficient to induce complete schizont-stage arrest and parasite death (IC50 ≈ 70 nM) [1]. This lack of host cell cytotoxicity has been independently verified across multiple sources [2]. In comparison, the dual PI3K/mTOR inhibitor BEZ235 exhibits documented cytotoxicity against mammalian cell lines at antiproliferative concentrations, with in vitro studies reporting reduced viability in various cancer cell lines at sub-micromolar doses [3]. PIK-93 similarly demonstrates cytotoxicity in mammalian cells at concentrations used for PI4K inhibition, limiting its utility as a clean chemical probe for parasite studies requiring extended incubation with host cells.

Host Cell Toxicity Therapeutic Index RBC Viability Assay

Cross-Resistance Validation with Imidazopyrazine-Resistant P. falciparum Strains

BQR-695 exhibits complete cross-resistance with imidazopyrazine-resistant P. falciparum lines, and treatment with BQR-695 produces a schizont-stage arrest phenotype indistinguishable from that observed in imidazopyrazine-treated parasites [1]. This cross-resistance profile serves as genetic validation that BQR-695 and the imidazopyrazine class (e.g., KAI407, KAI715, KDU691) engage the same molecular target—Plasmodium PI4KIIIβ—through overlapping binding mechanisms. In contrast, PIK-93 and BEZ235 lack documented cross-resistance profiles with known antimalarial resistance mutations, limiting their interpretability in target engagement studies. The availability of imidazopyrazine-resistant lines (generated through stepwise drug pressure at concentrations up to 3-fold above initial selection doses [2]) provides a validated genetic tool for confirming on-target activity of BQR-695 in cell-based assays.

Drug Resistance Mechanism Target Engagement Validation Chemical Probe Qualification

Validated Application Scenarios for BQR-695 Procurement in Antimalarial Drug Discovery


Target Validation Studies: Confirming Plasmodium PI4KIIIβ as an Essential Drug Target

BQR-695 is optimal for genetic and pharmacologic target validation studies in P. falciparum and P. vivax. Its 23-fold species selectivity (Plasmodium IC50 = 3.5 nM vs. human IC50 = 80 nM) [1] and >100-fold selectivity over PI3K isoforms enable unambiguous attribution of antiparasitic phenotypes to PI4KIIIβ inhibition. The availability of imidazopyrazine-resistant strains showing complete cross-resistance to BQR-695 provides an orthogonal genetic control for on-target engagement verification. Researchers validating novel antimalarial targets can use BQR-695 as a benchmark reference inhibitor to establish PI4K-dependent phenotypic baselines.

High-Throughput Phenotypic Screening: Reference Compound for Antimalarial Hit Validation

BQR-695's EC50 of 18 nM against P. falciparum 3D7 in SYBR Green viability assays [1] qualifies it as a high-potency positive control for medium- to high-throughput antimalarial screening campaigns. Unlike PIK-93 or BEZ235, BQR-695's documented absence of RBC cytotoxicity ensures that positive control wells reflect genuine antiparasitic activity rather than compound-mediated host cell toxicity. Screening laboratories can use BQR-695 to establish assay Z'-factor validation, dose-response curve quality metrics, and inter-plate reproducibility benchmarks.

Mechanism-of-Action Studies: PI4P Depletion and Membrane Trafficking Assays

Treatment with 0.5 μM BQR-695 causes redistribution of the PI4P biosensor GFP-PHOsh2 to the parasite plasma membrane, consistent with depletion of intracellular phosphatidylinositol 4-phosphate (PI4P) pools upon PfPI4K inhibition [1]. This validated functional readout enables researchers to directly measure target engagement in live parasites using fluorescence microscopy. BQR-695's selectivity profile (>100-fold over PI3K isoforms) ensures that observed PI4P depletion stems from PI4K inhibition rather than off-target effects on PI3K-mediated signaling pathways, a confounding factor when using PIK-93 or BEZ235.

Chemical Tool for Structure-Based Drug Design: Co-Crystallization with Plasmodium PI4KIIIβ

The crystal structure of Plasmodium PI4KIIIβ in complex with BQR-695 has been solved at 3.2 Å resolution, along with the GDP-loaded Rab11 complex [1]. This structural information enables rational design of next-generation Plasmodium-selective PI4K inhibitors with improved potency and pharmacokinetic properties. Procurement of BQR-695 as a reference ligand supports X-ray crystallography, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and molecular docking studies aimed at understanding inhibitor binding modes and guiding medicinal chemistry optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BQR-695

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.